Methyl 4-(5,6-dichloro-1H-indol-3-YL)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(5,6-dichloro-1H-indol-3-YL)butanoate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a dichlorinated indole moiety attached to a butanoate ester group. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(5,6-dichloro-1H-indol-3-YL)butanoate typically involves the Fischer indole synthesis, which is a well-established method for constructing indole rings. The process begins with the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions to form the indole core. The dichlorination of the indole ring can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved yields. The use of microwave irradiation has also been explored to reduce reaction times and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(5,6-dichloro-1H-indol-3-YL)butanoate undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group to the corresponding alcohol can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of 4-(5,6-dichloro-1H-indol-3-YL)butanol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(5,6-dichloro-1H-indol-3-YL)butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and microbial infections.
Mechanism of Action
The mechanism of action of Methyl 4-(5,6-dichloro-1H-indol-3-YL)butanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for anticancer and anti-inflammatory therapies.
Comparison with Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide
- Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate
Comparison: Methyl 4-(5,6-dichloro-1H-indol-3-YL)butanoate stands out due to its dichlorinated indole moiety, which imparts unique chemical reactivity and biological activity. Compared to other indole derivatives, it exhibits enhanced antimicrobial and anticancer properties, making it a valuable compound for further research and development .
Properties
CAS No. |
137814-55-2 |
---|---|
Molecular Formula |
C13H13Cl2NO2 |
Molecular Weight |
286.15 g/mol |
IUPAC Name |
methyl 4-(5,6-dichloro-1H-indol-3-yl)butanoate |
InChI |
InChI=1S/C13H13Cl2NO2/c1-18-13(17)4-2-3-8-7-16-12-6-11(15)10(14)5-9(8)12/h5-7,16H,2-4H2,1H3 |
InChI Key |
XBNIGHJQBFWMIU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC1=CNC2=CC(=C(C=C21)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.